molecular formula C22H18ClN3O2S2 B2740996 N-(4-chlorobenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291862-92-4

N-(4-chlorobenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2740996
CAS RN: 1291862-92-4
M. Wt: 455.98
InChI Key: NKNSUTVPNKLYKU-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H18ClN3O2S2 and its molecular weight is 455.98. The purity is usually 95%.
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Scientific Research Applications

Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase

Research indicates the compound's role as a potent inhibitor of both thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial in DNA synthesis and repair. This dual inhibitory action suggests its potential in designing anticancer agents. One study highlighted its exceptional inhibitory potency, presenting a classical analogue as the most potent dual inhibitor known for these enzymes (Gangjee et al., 2008).

Crystal Structure Analysis

Another area of application involves the crystallographic study of related compounds, where their molecular conformations and hydrogen bonding patterns are analyzed. This insight is critical for understanding the compound's interaction mechanisms and for the rational design of new drugs with improved efficacy and selectivity (Subasri et al., 2016).

Synthetic Methodology and Spectral Characterization

The compound serves as a precursor in synthesizing new chemical entities with potential pharmacological activities. Research efforts are directed towards expanding the chemical space around the core structure to explore its versatility in drug development. This includes the synthesis of novel tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, highlighting the compound's role in generating new molecules for further biological evaluation (Zaki et al., 2017).

Antitumor Activity

There is also significant interest in evaluating the antitumor activities of derivatives, with some showing potent anticancer activity against various human cancer cell lines. This application is crucial in the ongoing search for more effective and selective cancer therapies. The structure-activity relationship (SAR) studies help in identifying key molecular features responsible for the observed biological activities (Hafez & El-Gazzar, 2017).

Computational Chemistry and Drug Design

Furthermore, the compound's derivatives are used in computational studies to understand their binding interactions with biological targets, predict their pharmacokinetic properties, and assess their drug-likeness. This computational approach aids in the rational design of new compounds with optimized properties for drug development (Mary et al., 2022).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2S2/c1-14-4-2-3-5-18(14)26-21(28)20-17(10-11-29-20)25-22(26)30-13-19(27)24-12-15-6-8-16(23)9-7-15/h2-11H,12-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNSUTVPNKLYKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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